3-Oxabicyclo[3.1.1]heptan-1-ylmethanol
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Overview
Description
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by a bicyclic structure containing an oxygen atom, which contributes to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the cyclization of a linear precursor in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions often include:
Temperature: Typically between 0°C and 100°C
Pressure: Atmospheric or slightly elevated
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, hydrocarbons
Substitution Products: Halides, ethers
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol involves its interaction with molecular targets through its reactive hydroxyl group and bicyclic structure. These interactions can lead to the formation of covalent bonds with enzymes or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.1]heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Oxabicyclo[3.1.1]heptan-2-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
3-Oxabicyclo[3.1.1]heptan-1-one: Contains a carbonyl group instead of a hydroxyl group, resulting in different chemical properties and uses.
Uniqueness
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is unique due to its specific hydroxyl group placement and bicyclic structure, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-7-1-6(2-7)3-9-5-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSDMCDYXAHDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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